(4-chlorophenyl)[7-(4-chlorophenyl)-6-(methoxymethyl)-3-phenyl-1H-imidazo[1,2-b]pyrazol-2-yl]methanone
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Overview
Description
The compound you’ve mentioned is a complex heterocyclic molecule with an intriguing structure. Let’s break it down:
Chemical Name: (4-chlorophenyl)[7-(4-chlorophenyl)-6-(methoxymethyl)-3-phenyl-1H-imidazo[1,2-b]pyrazol-2-yl]methanone
Structure: It consists of an imidazo[1,2-b]pyrazole core with phenyl and chlorophenyl substituents.
Chemical Reactions Analysis
The compound may undergo various reactions, including:
Oxidation: Oxidative processes can lead to the formation of new functional groups.
Reduction: Reduction reactions may reduce specific substituents.
Substitution: Substituents can be replaced by other groups.
Common Reagents: These reactions might involve reagents like strong acids, bases, or transition metal catalysts.
Major Products: The products formed depend on reaction conditions and substituent positions.
Scientific Research Applications
The compound’s diverse biological activities make it intriguing for research:
Antiviral: Similar indole derivatives have shown antiviral properties.
Anti-inflammatory: Indole-based compounds often exhibit anti-inflammatory effects.
Anticancer: Exploration of its potential in cancer therapy is warranted.
Other Fields: It could find applications in medicinal chemistry, biology, and industry.
Mechanism of Action
Understanding the compound’s mechanism involves identifying its molecular targets and pathways. Unfortunately, specific data on this compound are scarce. Further research is needed to elucidate its mode of action.
Comparison with Similar Compounds
While I don’t have direct information on this specific compound, we can compare it to other indole derivatives. Some similar compounds include:
Indole-3-acetic acid: A plant hormone derived from tryptophan.
Azepinoindole derivatives: Explore their biological activities.
Properties
Molecular Formula |
C26H19Cl2N3O2 |
---|---|
Molecular Weight |
476.3 g/mol |
IUPAC Name |
(4-chlorophenyl)-[7-(4-chlorophenyl)-6-(methoxymethyl)-3-phenyl-5H-imidazo[1,2-b]pyrazol-2-yl]methanone |
InChI |
InChI=1S/C26H19Cl2N3O2/c1-33-15-21-22(16-7-11-19(27)12-8-16)26-29-23(25(32)18-9-13-20(28)14-10-18)24(31(26)30-21)17-5-3-2-4-6-17/h2-14,30H,15H2,1H3 |
InChI Key |
YHPWZALWTZKCFF-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=C(C2=NC(=C(N2N1)C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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